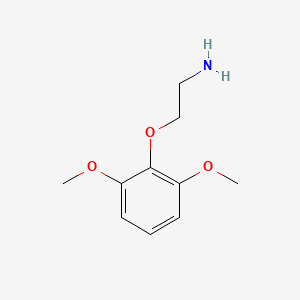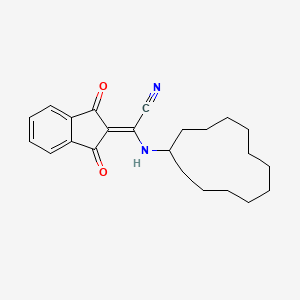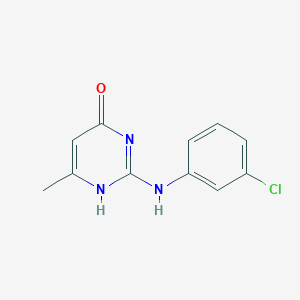
4'-Chloro-6-methylflavanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Chloro-6-methylflavanone is a synthetic flavonoid compound characterized by the presence of a chlorine atom at the 4’ position and a methyl group at the 6 position on the flavanone backbone. Flavanones are a class of flavonoids known for their diverse biological activities and are commonly found in citrus fruits. The unique structural modifications in 4’-Chloro-6-methylflavanone contribute to its distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-6-methylflavanone typically involves the cyclization of appropriate chalcones. One common method includes the use of thallium (III) acetate in acetic acid as a catalyst. The reaction is carried out by heating the mixture for several hours, leading to the formation of the flavanone structure .
Industrial Production Methods: Industrial production of 4’-Chloro-6-methylflavanone may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and scalability.
化学反应分析
Types of Reactions: 4’-Chloro-6-methylflavanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding flavones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavanone to dihydroflavanones or other reduced forms.
Substitution: The chlorine atom at the 4’ position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products:
Oxidation: Flavones and other oxidized derivatives.
Reduction: Dihydroflavanones and other reduced forms.
Substitution: Various substituted flavanones depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex flavonoid derivatives.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential anticancer activities due to its ability to modulate various biological pathways.
Industry: Utilized in the development of new pharmaceuticals and nutraceuticals.
作用机制
The biological effects of 4’-Chloro-6-methylflavanone are attributed to its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Activity: It modulates the production of pro-inflammatory cytokines and inhibits inflammatory pathways.
Anticancer Activity: The compound can induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific signaling pathways.
相似化合物的比较
4’-Chloro-6-methylflavanone can be compared with other flavanone derivatives such as:
- 2’-Methylflavanone
- 3’-Methylflavanone
- 4’-Methylflavanone
- 6-Methylflavanone
Uniqueness: The presence of both a chlorine atom and a methyl group in 4’-Chloro-6-methylflavanone provides it with unique chemical reactivity and biological activity compared to its analogs. These structural modifications can enhance its lipophilicity, stability, and interaction with biological targets, making it a valuable compound for further research and development .
属性
IUPAC Name |
2-(4-chlorophenyl)-6-methyl-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2/c1-10-2-7-15-13(8-10)14(18)9-16(19-15)11-3-5-12(17)6-4-11/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUSWMOZQHFLIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(8-ethyl-9H-carbazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B7794138.png)
![3-[(3-Ethoxycarbonyl-6-phenoxyquinolin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7794141.png)

![N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7794160.png)
![N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanamide](/img/structure/B7794163.png)
![N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanamide](/img/structure/B7794166.png)


![2-[[4-(1-Hydrazinyl-1-oxopropan-2-yl)oxybenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7794192.png)
![4-bromo-2-[(E)-(quinazolin-4-ylhydrazinylidene)methyl]phenol](/img/structure/B7794203.png)
